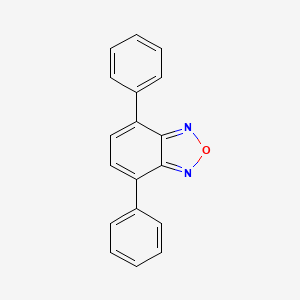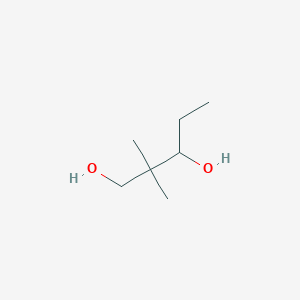![molecular formula C5H5Cl3OS3 B14741919 3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene CAS No. 6329-41-5](/img/structure/B14741919.png)
3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene is an organic compound with the molecular formula C5H5Cl3OS3 It is characterized by the presence of a trichloromethyl group, a disulfanyl group, and a carbothioyl group attached to a prop-1-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene typically involves the reaction of trichloromethanethiol with allyl trithiocarbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study disulfide bond formation and cleavage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the disulfanyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol, trichloro-, O-allyl trithioperoxycarbonate: Similar structure with a trichloromethyl and disulfanyl group.
Allyl trithiocarbonate: Contains a trithiocarbonate group similar to the carbothioyl group in the compound.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Propiedades
Número CAS |
6329-41-5 |
|---|---|
Fórmula molecular |
C5H5Cl3OS3 |
Peso molecular |
283.6 g/mol |
Nombre IUPAC |
O-prop-2-enyl (trichloromethyldisulfanyl)methanethioate |
InChI |
InChI=1S/C5H5Cl3OS3/c1-2-3-9-4(10)11-12-5(6,7)8/h2H,1,3H2 |
Clave InChI |
VNWUEVGSSXZSNC-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=S)SSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


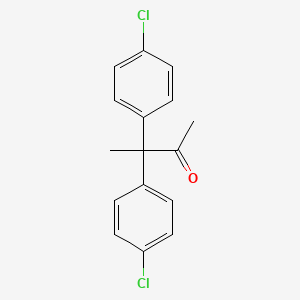
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
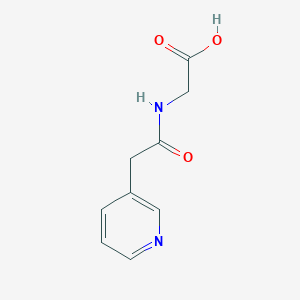
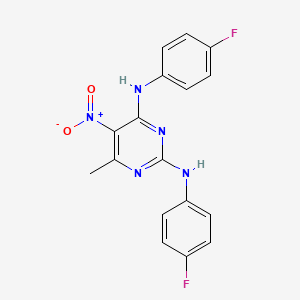
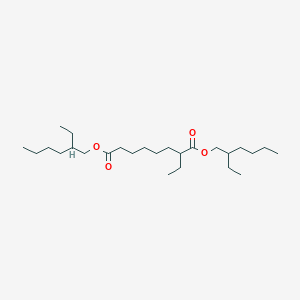
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)

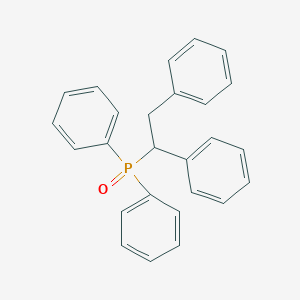
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
